2-Naphthylamine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylamine-13C6 is a labeled compound where six carbon atoms in the naphthylamine structure are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed studies using techniques such as mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Naphthylamine-13C6 typically involves the synthesis of 2-naphthylamine followed by isotopic labeling. One common method for synthesizing 2-naphthylamine involves the reduction of 2-nitronaphthalene. This process can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of 2-naphthylamine often involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures between 200-210°C . The isotopic labeling with carbon-13 is then achieved through specialized chemical processes that incorporate the isotope into the molecular structure.
Chemical Reactions Analysis
Types of Reactions
2-Naphthylamine-13C6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can yield ortho-carboxy-hydrocinnamic acid when oxidized.
Reduction: Reduction by sodium in boiling amyl alcohol solution forms tetrahydro-3-naphthylamine.
Substitution: Amination reactions can produce various sulfonic acid derivatives used in dye manufacturing.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in boiling amyl alcohol is a typical reducing agent.
Substitution: Sulfonation reactions often use sulfuric acid or chlorosulfonic acid.
Major Products
Oxidation: Ortho-carboxy-hydrocinnamic acid.
Reduction: Tetrahydro-3-naphthylamine.
Substitution: Various sulfonic acid derivatives.
Scientific Research Applications
2-Naphthylamine-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed analysis in various fields:
Chemistry: Used in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Mechanism of Action
The mechanism of action of 2-Naphthylamine-13C6 involves its interaction with various molecular targets and pathways. For instance, it can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutagenic effects . The compound’s mutagenicity is controlled by both activating and inactivating reactions, with liver microsomes and cytosolic proteins playing crucial roles .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: Another isomer of naphthylamine with similar chemical properties.
N-phenyl-13C6-1-naphthylamine: A related compound with phenyl and carbon-13 labeling.
Uniqueness
2-Naphthylamine-13C6 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and analyzing chemical and biochemical processes. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required.
Properties
Molecular Formula |
C10H9N |
---|---|
Molecular Weight |
149.14 g/mol |
IUPAC Name |
naphthalen-2-amine |
InChI |
InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
JBIJLHTVPXGSAM-MROVPUMUSA-N |
Isomeric SMILES |
C1=C[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C=C1N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.